molecular formula C18H33N3O3 B7101429 tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate

tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate

Cat. No.: B7101429
M. Wt: 339.5 g/mol
InChI Key: VNUUNKDJFKPQQX-UONOGXRCSA-N
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Description

tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate: is a complex organic compound. This molecule belongs to a class of compounds that exhibit potential therapeutic and synthetic applications, especially in areas such as drug design and organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-methyl-4-[(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-17(2,3)24-16(23)19-18(4,5)11-15(22)21-13-7-8-14(21)12-20(6)10-9-13/h13-14H,7-12H2,1-6H3,(H,19,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUUNKDJFKPQQX-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(=O)N1C2CCC1CN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(=O)N1[C@H]2CC[C@@H]1CN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available starting materials.

  • Key Reagents: : Typical reagents involved include tert-butyl carbamate, various amines, and bicyclic intermediates.

  • Reaction Conditions: : Common reaction conditions involve controlled temperatures, inert atmosphere (such as nitrogen or argon), and catalysts to drive the reaction to completion.

Industrial Production Methods

Industrial production might involve multi-step synthesis, often optimizing for yield and purity. This process often employs automated flow reactors to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized using mild to strong oxidizing agents.

  • Reduction: : Reduces under specific conditions, often involving hydride sources.

  • Substitution: : Engages in nucleophilic substitution reactions, especially at specific reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Nucleophiles for Substitution: : Halides, amines.

Major Products Formed

The products depend on the reaction type but may include various oxygenated or aminated derivatives, emphasizing the functional versatility of the compound.

Scientific Research Applications

This compound finds relevance in:

  • Chemistry: : Acts as a key intermediate in organic synthesis and complex molecule construction.

  • Biology: : Used in studying enzyme interactions and metabolic pathways.

  • Medicine: : Potential precursor or active agent in pharmaceuticals targeting specific biological pathways.

  • Industry: : Employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity through structural mimicry or inhibition. This can disrupt normal biological processes, making it useful in therapeutic contexts.

Comparison with Similar Compounds

Unique Characteristics

  • Structural Complexity: : More complex than simpler carbamates.

  • Reactivity: : Unique reactive sites provide a broader range of chemical transformations.

Similar Compounds

  • tert-butyl carbamate: : Simpler structure and less diverse reactivity.

  • Methyl carbamate: : Lower molecular complexity and fewer functional groups.

This compound's unique structure and versatile reactivity make it a standout in both synthetic and applied chemistry fields

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